molecular formula C15H20O4 B14734540 1-(1,3-Benzodioxol-5-yl)pentyl propanoate CAS No. 5432-27-9

1-(1,3-Benzodioxol-5-yl)pentyl propanoate

Cat. No.: B14734540
CAS No.: 5432-27-9
M. Wt: 264.32 g/mol
InChI Key: QAWQEROQKMFDEZ-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)pentyl propanoate is a chemical compound characterized by its unique structure, which includes a benzodioxole ring attached to a pentyl chain and a propanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzodioxol-5-yl)pentyl propanoate typically involves the esterification of 1-(1,3-Benzodioxol-5-yl)pentanol with propanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzodioxol-5-yl)pentyl propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)pentyl propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)pentyl propanoate involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active pentanol derivative, which can further interact with biological pathways.

Comparison with Similar Compounds

    1-(1,3-Benzodioxol-5-yl)pentanol: Similar structure but lacks the ester group.

    1-(1,3-Benzodioxol-5-yl)butan-1-one: Contains a ketone group instead of an ester.

    1-(1,3-Benzodioxol-5-yl)pentan-1-one: Similar structure with a ketone group.

Uniqueness: 1-(1,3-Benzodioxol-5-yl)pentyl propanoate is unique due to its ester functionality, which allows for diverse chemical reactions and potential applications. The presence of the benzodioxole ring also imparts specific biological activities, making it a valuable compound in research and industry.

Properties

CAS No.

5432-27-9

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)pentyl propanoate

InChI

InChI=1S/C15H20O4/c1-3-5-6-12(19-15(16)4-2)11-7-8-13-14(9-11)18-10-17-13/h7-9,12H,3-6,10H2,1-2H3

InChI Key

QAWQEROQKMFDEZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=CC2=C(C=C1)OCO2)OC(=O)CC

Origin of Product

United States

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